7-Isopropylindoline-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
7-propan-2-yl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6(2)7-4-3-5-8-9(7)12-11(14)10(8)13/h3-6H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJSENVAAAAHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483508 | |
| Record name | 7-Isopropylindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57816-97-4 | |
| Record name | 7-Isopropylindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Isopropylindoline 2,3 Dione and Substituted Indoline 2,3 Diones
Classical Synthetic Approaches and Their Adaptations
Conventional methods for preparing isatin (B1672199) derivatives have been the foundation of synthetic strategies for decades. nih.gov These approaches, while effective, often face challenges such as low yields and the formation of regioisomeric mixtures when applied to substituted anilines. nih.gov
The classical syntheses of isatins are named after their developers and typically begin with aniline (B41778) or its derivatives. For the synthesis of 7-isopropylindoline-2,3-dione, these methods would be adapted by using 2-isopropylaniline (B1208494) as the starting material.
Sandmeyer Synthesis: This is one of the oldest and most common methods for preparing isatins. nih.govnih.gov The process involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. nih.govdergipark.org.tr This intermediate is then cyclized using a strong acid, such as concentrated sulfuric acid, to yield the final isatin product. nih.govdergipark.org.tr While effective for simple anilines, the Sandmeyer method can be less efficient for anilines with bulky or lipophilic substituents, where solubility issues can hinder the reaction. nih.gov Attempts to improve the process include the use of co-solvents or microwave heating. nih.gov
Stolle Synthesis: The Stolle synthesis is considered a significant alternative to the Sandmeyer method. dergipark.org.tr It involves the reaction of a primary or secondary aniline with oxalyl chloride to create a chlorooxalylanilide intermediate. dergipark.org.tr This intermediate is subsequently cyclized in the presence of a Lewis acid, like aluminum chloride or titanium tetrachloride, to form the indoline-2,3-dione ring. dergipark.org.tr
Gassman Synthesis: The Gassman isatin synthesis begins with the formation of a 3-methylthio-2-oxindole intermediate, which is then oxidized to produce the substituted isatin. researchgate.net This multi-step process offers a different pathway to the isatin core.
Martinet Dioxindole Synthesis: This reaction involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid, such as ethyl or methyl ester, to form a dioxindole without the need for oxygen. wikipedia.org This method is utilized in the preparation of various oxindole (B195798) derivatives. wikipedia.org
| Method | Starting Material(s) | Key Intermediate(s) | Cyclization Condition | Primary Advantage(s) |
|---|---|---|---|---|
| Sandmeyer | Substituted Aniline, Chloral Hydrate, Hydroxylamine | Isonitrosoacetanilide | Strong acid (e.g., H₂SO₄) | Well-established, widely used |
| Stolle | Substituted Aniline, Oxalyl Chloride | Chlorooxalylanilide | Lewis acid (e.g., AlCl₃) | Good alternative to Sandmeyer |
| Gassman | Substituted Aniline | 3-Methylthio-2-oxindole | Oxidation | Offers an alternative pathway |
| Martinet | Substituted Aniline, Mesoxalic Acid Ester | Dioxindole | Condensation (anhydrous) | Direct formation of dioxindoles |
The critical step in forming the isatin core is the intramolecular cyclization to create the bicyclic system. Beyond the named syntheses, other cyclization strategies have been developed. For instance, one novel approach for synthesizing 5-substituted indole-2,3-diones involves a two-step process of amidation followed by cyclization in concentrated sulfuric acid, starting from a 4-substituted aniline. researchgate.net This highlights that the fundamental reaction of forming the five-membered ring onto the aniline base is a versatile strategy. Modern methods often focus on making this cyclization more efficient and selective through catalysis. nih.govresearchgate.net
Modern and Sustainable Synthetic Strategies
In recent years, a significant shift towards developing more efficient, environmentally friendly, and sustainable synthetic methods has been observed. These modern strategies aim to reduce reaction times, minimize waste, and avoid harsh reagents.
Green chemistry principles have been successfully applied to the synthesis of isatin derivatives, leading to significant improvements over classical methods.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. scispace.com In the context of isatin synthesis, microwave heating has been used to facilitate various reactions, including the formation of spirooxindole derivatives in aqueous media without a catalyst. nih.gov It has also been applied to the N-alkylation of isatin, where reactions that conventionally take hours can be completed in minutes with moderate to high yields. nih.gov For instance, using potassium carbonate or cesium carbonate in a minimal amount of a high-boiling solvent like N-methyl-2-pyrrolidinone under microwave irradiation provides excellent results for N-alkylation. nih.gov
Solvent-Free Syntheses: Eliminating solvents is a key goal of green chemistry. Solvent-free, or "neat," conditions have been developed for synthesizing isatin derivatives. One such method involves grinding the reactants, such as an isatin derivative and a reagent like 2,4-dinitrophenylhydrazine, in a mortar and pestle at room temperature. acs.org Another approach uses a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) for the synthesis of 3-hydroxy-3-(nitromethyl)-indolin-2-one derivatives under solvent-free conditions, resulting in swift reactions and high yields. dergipark.org.tr
| Reaction Type | Method | Typical Conditions | Key Advantages |
|---|---|---|---|
| N-Alkylation of Isatin | Conventional Heating | Hours to days, bulk solvent | Established procedure |
| Microwave-Assisted | Minutes, minimal solvent (e.g., DMF, NMP) | Drastically reduced reaction time, high yields. nih.gov | |
| Condensation Reactions | Conventional | Often requires reflux in organic solvents | Standard laboratory technique |
| Solvent-Free | Grinding or heating neat reactants | Environmentally friendly, simple, often high yields. dergipark.org.tracs.org |
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. This technology has been applied to the synthesis of indoline (B122111) derivatives, demonstrating its potential for producing isatin-based structures. For example, a one-step flow process for the heterogeneous catalytic hydrogenation of an ethyl 4-(2-nitrophenyl)-3-oxobutanoate precursor was developed to synthesize ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate, avoiding common reducing agents. epa.gov Similarly, the N-alkylation of the indoline nitrogen was optimized in a purpose-built flow reactor, achieving nearly complete conversion in 30 minutes compared to 4 days in a batch process, thereby increasing productivity approximately 200-fold. epa.gov The Fischer indole (B1671886) synthesis has also been adapted to continuous flow conditions, allowing for quantitative conversion and high throughput. uc.pt
Catalysis is at the heart of modern organic synthesis, enabling reactions with high efficiency and selectivity under mild conditions.
Copper Nanoparticles: Copper and copper-based nanoparticles are of great interest in catalysis due to copper's high abundance and low cost. acs.org These nanoparticles can be synthesized through various methods, including chemical reduction and green synthesis using plant extracts. mdpi.commdpi.com While direct application in the synthesis of this compound is an area for further research, copper-catalyzed reactions are known for isatin chemistry. For example, a copper-catalyzed reaction between isatins and arylglyoxylic acids has been reported for the synthesis of 4H-benzo[d] researchgate.netrsc.orgoxazin-4-ones, where electron-withdrawing groups on the isatin ring led to higher yields. researchgate.net
Electrocatalysis: Electrosynthesis is a powerful and green tool that uses electricity to drive chemical reactions. An eco-friendly isatin synthesis via electrocatalytic oxidation of 2'-aminoacetophenones has been described. researchgate.net This method involves an intramolecular C-N bond formation through a simple electrochemical oxidation process. researchgate.net The reaction proceeds in an undivided cell with platinum electrodes, using n-Bu4NI as both the electrolyte and redox mediator, yielding various substituted isatins in good yields. researchgate.net Electrocatalysis has also been employed for the synthesis of N-methylisatin from isatin and methyl iodide, achieving quantitative yields and high current efficiency. acs.org
Regioselective Synthesis of 7-Substituted Indoline-2,3-diones
The regioselective synthesis of 7-substituted indoline-2,3-diones presents a chemical challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at other positions. However, specific methodologies have been developed to direct functionalization to the C-7 position.
One effective strategy involves the use of directed ortho-metalation. This approach utilizes a directing group on the nitrogen of an indole precursor, which coordinates to a metal, typically via a lithiation or palladation reaction, to activate the adjacent C-7 position for subsequent electrophilic capture. While not exclusively for indoline-2,3-diones, the principles are applicable to their precursors. For instance, a general strategy for the regioselective synthesis of 7-alkoxyindoles has been developed from 2,3-dihalophenols. nih.gov This method involves directed ortho-metalation followed by palladium-catalyzed reactions, such as Sonogashira coupling and tandem amination/cyclization, to yield regiochemically pure 7-substituted indoles. nih.gov
Another powerful technique is the chelation-assisted C–H bond functionalization. This method employs a directing group that forms a chelate with a transition metal catalyst, bringing the catalytic center in close proximity to the C-7 C-H bond and enabling its selective functionalization. This strategy has been highlighted as a unique possibility for the selective insertion of carbenes into the challenging C-7 C-H bond of indole derivatives.
The following table summarizes key aspects of regioselective strategies applicable to the synthesis of 7-substituted indoline-2,3-dione precursors.
| Methodology | Key Features | Catalyst/Reagent | Applicability |
| Directed ortho-Metalation | Use of a directing group on the indole nitrogen to facilitate metalation at the C-7 position. | n-Butyllithium, Palladium catalysts | Synthesis of 7-substituted indoles from functionalized phenols. nih.gov |
| Chelation-Assisted C-H Functionalization | A directing group chelates to a metal catalyst, directing functionalization to the C-7 position. | Transition metal catalysts | Selective C-H functionalization of the indole ring at C-7. |
| Cyclization of Pre-substituted Precursors | Synthesis starting from an aniline derivative where the desired substituent is already in the ortho position. | Acid catalysts (e.g., H₂SO₄) | A common and straightforward approach for various substituted isatins. researchgate.netresearchgate.net |
Derivatization Strategies from Precursor Molecules
The synthesis of this compound and other substituted indoline-2,3-diones heavily relies on the derivatization of precursor molecules, most notably substituted anilines. The classic Sandmeyer and Gassman isatin syntheses, and variations thereof, are foundational in this regard.
A prevalent method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the corresponding indoline-2,3-dione (isatin). researchgate.netresearchgate.net For the synthesis of this compound, this would hypothetically begin with 2-isopropylaniline.
The versatility of this approach allows for the preparation of a wide array of substituted indoline-2,3-diones by simply varying the starting aniline. For example, the synthesis of 5-substituted indoline-2,3-diones proceeds from 4-substituted anilines. researchgate.netresearchgate.net
Further derivatization can be achieved on the indoline-2,3-dione core itself. The nitrogen at position 1 can be alkylated or acylated. For instance, N-alkylation of 5-chloro and 5-bromoisatins has been accomplished using a brominated alkylating agent in DMF under phase-transfer catalysis conditions. researchgate.net The carbonyl group at the C-3 position is also a key site for derivatization, readily undergoing condensation reactions with various nucleophiles. For example, indoline-2,3-diones can react with hydrazine (B178648) hydrate to form a 3-hydrazonoindolin-2-one intermediate, which can be further derivatized. nih.gov
The following table outlines common derivatization strategies from precursor molecules.
| Precursor Type | Reaction/Strategy | Resulting Product | Key Reagents |
| Substituted Anilines | Formation of isonitrosoacetanilide followed by acid-catalyzed cyclization. | Substituted Indoline-2,3-diones | Chloral hydrate, Hydroxylamine hydrochloride, Concentrated H₂SO₄. researchgate.netresearchgate.net |
| Indoline-2,3-dione | N-alkylation | N-1 substituted Indoline-2,3-diones | Alkyl halides, Base (e.g., K₂CO₃), Phase-transfer catalyst. researchgate.net |
| Indoline-2,3-dione | Condensation at C-3 | 3-substituted-indolin-2-ones | Hydrazine, Amines, Active methylene (B1212753) compounds. nih.govmdpi.com |
| Indoles | Bromination and Oxidation | Indoline-2,3-diones | N-bromosuccinimide, Dimethyl sulfoxide. researchgate.net |
These synthetic methodologies provide a robust toolkit for chemists to access a diverse range of substituted indoline-2,3-diones, including the specifically targeted this compound, by selecting the appropriately substituted precursor and applying regioselective synthetic strategies.
Chemical Reactivity and Transformation Pathways of 7 Isopropylindoline 2,3 Dione
Nucleophilic Addition Reactions at Carbonyl Centers (C-2 and C-3)
The C-3 carbonyl of the indoline-2,3-dione ring is highly electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for many synthetic transformations, allowing for the construction of more complex molecular architectures, particularly spirocyclic compounds. beilstein-journals.org
A hallmark reaction of indoline-2,3-dione and its derivatives is the condensation with primary amino compounds at the C-3 carbonyl position to yield imines, commonly known as Schiff bases. nih.gov This reaction typically occurs under acidic catalysis, where an equimolar amount of 7-isopropylindoline-2,3-dione reacts with a primary amine or its derivative. nih.gov The reaction proceeds via the initial nucleophilic addition of the amine to the C-3 carbonyl, followed by dehydration to form the C=N double bond.
Similarly, condensation with hydrazine (B178648) or substituted hydrazines affords the corresponding hydrazones. These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds and serve as versatile intermediates in medicinal chemistry. xiahepublishing.com The general scheme for these reactions is a reliable method for derivatizing the isatin (B1672199) core.
Table 1: Representative Condensation Reactions of Isatin Derivatives
| Reactant A (Isatin Derivative) | Reactant B (Nucleophile) | Product Type | Conditions |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Schiff Base | Ethanol, glacial acetic acid, reflux |
| This compound | Hydrazine (H₂N-NH₂) | Hydrazone | Ethanol, reflux |
| This compound | Thiosemicarbazide | Thiosemicarbazone | Ethanol, reflux |
| Indoline-2,3-dione | 2-Aminothiazole | Schiff Base | Ethanol, glacial acetic acid, reflux nih.gov |
The electrophilic C-3 carbonyl of this compound readily reacts with a variety of other nucleophiles. Carbon-based nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, add to the C-3 position to form tertiary alcohols. These reactions are pivotal for introducing new carbon-carbon bonds.
Furthermore, the indoline-2,3-dione core is a valuable component in multicomponent reactions. For instance, in the presence of an arylamine and a 1,3-dicarbonyl compound like cyclopentane-1,3-dione, isatin derivatives can undergo a cascade reaction to form complex spiro[dihydropyridine-oxindoles]. beilstein-journals.org The reaction is believed to proceed through the formation of a carbonium ion intermediate at the C-3 position, which is then attacked by other nucleophiles present in the reaction mixture. beilstein-journals.org
Ring-Opening Reactions of the Indoline-2,3-dione Core
The strained five-membered ring containing a lactam functionality can undergo ring-opening reactions under specific conditions, primarily through the cleavage of the N1-C2 amide bond.
The amide bond within the indoline-2,3-dione ring is relatively stable due to resonance delocalization, which imparts a partial double-bond character to the C-N bond. nih.gov Cleavage of this bond typically requires harsh reaction conditions, such as treatment with strong bases or acids.
Under basic conditions, such as in the presence of sodium or potassium hydroxide (B78521), the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the C-2 amide carbonyl, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the N1-C2 bond, opening the heterocyclic ring. This base-catalyzed hydrolysis is a common transformation for isatin derivatives.
The base-catalyzed ring-opening of this compound yields a salt of the corresponding isatinic acid. Acidification of the reaction mixture then produces 2-amino-3-isopropylphenylglyoxylic acid. These acyclic products serve as valuable synthetic precursors for other classes of compounds. For example, under certain conditions, isatinic acids can undergo rearrangement or further reactions to form quinoline (B57606) derivatives and other heterocyclic systems.
Cycloaddition Reactions and Their Selectivity
Indoline-2,3-dione derivatives are excellent precursors for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. wikipedia.org These reactions are powerful tools for the stereoselective synthesis of complex five-membered heterocyclic rings, often found in biologically active molecules. mdpi.com
To participate in cycloaddition, the C-3 carbonyl group of this compound is typically converted into an exocyclic alkene. This is often achieved through a Knoevenagel or Wittig-type reaction, creating a highly reactive dipolarophile. This activated alkene can then react with various 1,3-dipoles.
The 1,3-dipolar cycloaddition between an isatin-derived dipolarophile and a 1,3-dipole, such as a nitrone or an azomethine ylide, leads to the formation of spiroisoxazolidines or spiropyrrolidines, respectively. mdpi.com These reactions often proceed with high regio- and stereoselectivity. The selectivity can be influenced by the nature of the substituents on both the dipolarophile and the dipole, as well as the reaction conditions. mdpi.comresearchgate.net For instance, the reaction of 2-(2-oxoindoline-3-ylidene)acetates with nitrones can be reversible, allowing for thermodynamic control over the diastereoselectivity of the resulting spiroisoxazolidine product. mdpi.com
Table 2: Selectivity in [3+2] Cycloaddition of Isatin-Based Dipolarophiles
| Dipolarophile | 1,3-Dipole | Product | Selectivity Aspects | Reference |
|---|---|---|---|---|
| 2-(2-Oxoindoline-3-ylidene)acetate | C-Carbamoyl nitrones | 5-Spiroisoxazolidines | Regio- and stereoselective. Diastereoselectivity can be controlled by temperature. | mdpi.com |
| 7-Isopropylidenebenzonorbornadiene | Nitrile Oxides | Isoxazole derivatives | High stereoselectivity (exo-adduct favored) | researchgate.net |
| Isatin-derived azomethine ylides | Various dipolarophiles | Spiropyrrolidines | High yields and selectivity | mdpi.com |
[2+2] and [4+4] Photocycloadditions
Photochemical cycloadditions offer a direct route to constructing strained ring systems. The isatin scaffold, particularly when N-acylated, participates in [2+2] photocycloaddition reactions, famously known as the Paternò–Büchi reaction, with various alkenes. rsc.orgrsc.orgwikipedia.org This reaction involves the excitation of the isatin carbonyl group to its triplet state, followed by addition to a ground-state alkene to form a four-membered oxetane (B1205548) ring.
The reaction is typically initiated by irradiating the N-acylisatin derivative with light of a wavelength greater than 400 nm. rsc.org The C3-carbonyl group is more reactive in these photoreactions than the C2-amide carbonyl. researchgate.net The process proceeds through the formation of a 1,4-diradical intermediate, and the regioselectivity of the cycloaddition is governed by the stability of this intermediate. rsc.orgrsc.org For example, the reaction of N-acetylisatin with enol ethers yields spiro[3H-indole-3,2′-oxetane] derivatives with high regio- and diastereoselectivity. rsc.orgrsc.org The diastereoselectivity often favors the thermodynamically less stable syn-spirooxetane, a phenomenon explained by the sterically more favorable conformations of the diradical intermediate that lead to efficient intersystem crossing and bond formation. rsc.org
A proposed mechanism for the [2+2] cycloaddition of N-acetylisatin with styrenes is outlined below:
| Step | Description |
| 1. Excitation | N-acetylisatin absorbs a photon (hν) and is promoted to an excited singlet state (S1), which then undergoes intersystem crossing (ISC) to the more stable triplet state (T1). |
| 2. Radical Formation | The excited triplet state of isatin adds to the alkene, forming the most stable 1,4-diradical intermediate. |
| 3. Ring Closure | The diradical intermediate undergoes spin inversion and subsequent ring closure to form the spiro-oxetane product. |
While the Paternò-Büchi reaction is well-established for the N-acetylated isatin core, specific studies detailing the photochemical behavior of this compound are not extensively documented in the reviewed literature. However, the fundamental reactivity is expected to be analogous, leading to the corresponding spiro-oxetane derivatives. In contrast, [4+4] photocycloaddition reactions are not a commonly reported transformation for the isatin scaffold.
1,3-Dipolar Cycloaddition Reactions in Heterocycle Synthesis
One of the most powerful applications of isatin and its derivatives in synthetic chemistry is their participation in 1,3-dipolar cycloaddition reactions to construct complex heterocyclic systems, particularly spirooxindoles. researchgate.net This reaction typically proceeds via the in-situ generation of an azomethine ylide, which then acts as the 1,3-dipole. beilstein-journals.orgnih.gov
A common strategy is a three-component reaction involving an isatin derivative (such as 7-isopropylisatin), an α-amino acid (e.g., proline, sarcosine), and a dipolarophile (an electron-deficient alkene). nih.govfrontiersin.org The reaction is initiated by the condensation of isatin with the amino acid, which, upon decarboxylation, generates a highly reactive azomethine ylide. This intermediate is then trapped by the dipolarophile in a concerted [3+2] cycloaddition to yield a spiro-pyrrolidine or spiro-pyrrolizidine oxindole (B195798) derivative. researchgate.netmdpi.com These reactions often proceed with high regio- and stereoselectivity. nih.govrsc.org
The general mechanism is depicted below:
Iminium Ion Formation: Isatin reacts with the secondary amine of the α-amino acid to form a zwitterionic intermediate.
Azomethine Ylide Generation: Spontaneous decarboxylation of this intermediate generates the azomethine ylide.
Cycloaddition: The azomethine ylide undergoes a [3+2] cycloaddition with a suitable dipolarophile to furnish the final spirocyclic product. mdpi.com
This methodology allows for the creation of scaffolds bearing multiple stereocenters, including a spiro-quaternary center at the C3 position of the oxindole core, in a single synthetic operation. rsc.org The versatility of this reaction allows for a wide variety of substituents on the isatin ring, the amino acid, and the dipolarophile, making it a cornerstone of diversity-oriented synthesis. frontiersin.org
Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), although its reactivity is modulated by the competing electronic effects of its substituents. The fused heterocyclic portion of the isatin molecule, containing two electron-withdrawing carbonyl groups, deactivates the aromatic ring towards electrophilic attack. Conversely, the isopropyl group at the C7 position is an electron-donating group, which activates the ring and acts as an ortho-, para-director.
The outcome of an EAS reaction, such as halogenation, nitration, or Friedel-Crafts reaction, depends on the balance of these effects and the reaction conditions.
Halogenation: Direct halogenation of aromatic rings typically requires a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) to polarize the halogen molecule and generate a potent electrophile. science-revision.co.ukyoutube.comlibretexts.org For 7-isopropylisatin, the directing effects of the isopropyl group would favor substitution at the C6 position (para) and potentially the C5 position (ortho). Steric hindrance from the adjacent heterocyclic ring might disfavor substitution at C5. While direct halogenation of 7-isopropylisatin is not widely reported, the synthesis of 7-halogenated isatin derivatives for other applications confirms the viability of such structures. nih.gov
Nitration: Nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. Based on the directing effects, the nitro group would be expected to add preferentially at the C6 position, para to the activating isopropyl group.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation attach alkyl or acyl groups to the aromatic ring using an alkyl/acyl halide and a strong Lewis acid catalyst. wikipedia.orgyoutube.com These reactions are generally sensitive to deactivating groups. The strong deactivation by the isatin core might render Friedel-Crafts reactions challenging. However, the activating effect of the C7-isopropyl group could potentially enable substitution, again favoring the C6 position.
Predicted Regioselectivity of Electrophilic Aromatic Substitution on 7-Isopropylisatin
| Position | Electronic Effects | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| C4 | meta to Isopropyl (activating), deactivated by isatin core | High | Unlikely |
| C5 | ortho to Isopropyl (activating), deactivated by isatin core | Moderate | Possible |
| C6 | para to Isopropyl (activating), deactivated by isatin core | Low | Most Likely |
Oxidation and Reduction Chemistry of the Isatin Scaffold
The dual carbonyl functionality of the isatin core provides rich opportunities for oxidation and reduction chemistry.
Reduction: The C3-ketone is more reactive than the C2-amide carbonyl and can be selectively reduced. Treatment of isatins with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) typically results in the reduction of the C3-ketone to a secondary alcohol, yielding 3-hydroxy-2-oxindoles. masterorganicchemistry.comscielo.org.zapressbooks.pub This transformation is a common step in the synthesis of various indole (B1671886) derivatives. More potent reducing agents or different reaction conditions would be required to reduce the C2-amide as well.
Representative Reduction of Isatin C3-Ketone
| Reagent | Product | Comments |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 3-Hydroxy-2-oxindole | Selective reduction of the C3-ketone. masterorganicchemistry.com |
Oxidation: The isatin scaffold itself is an oxidized derivative of indole. Indeed, a common synthetic route to isatins involves the oxidation of indoles or oxindoles using various oxidizing agents such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP) in the presence of iodine, or molecular oxygen. organic-chemistry.orgresearchgate.netacs.orgorganic-chemistry.org The stability of the isatin core means that its own oxidation often requires harsh conditions that can lead to cleavage of the heterocyclic ring. For instance, oxidation with reagents like ozone or nitric acid can lead to the formation of isatoic acid derivatives. sciencemadness.org
Multicomponent Reaction Strategies for Diverse Scaffolds
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single pot to form a product that incorporates substantial portions of all the reactants. researchgate.net This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. Isatin derivatives, including this compound, are exceptional substrates for MCRs due to their multiple reactive sites.
Spirooxindole and Dispiro Heterocycle Formation
The synthesis of spirooxindoles is a prominent example of the application of MCRs to the isatin scaffold. As detailed in section 3.3.2, the three-component 1,3-dipolar cycloaddition reaction is a classic MCR that provides access to a vast array of structurally diverse spiro[pyrrolidine-3,3'-oxindoles]. frontiersin.orgresearchgate.net This one-pot process combines the isatin, an amino acid, and a dipolarophile to construct the spirocyclic system with high stereochemical control. The reaction's flexibility allows for variation at multiple points, enabling the creation of large chemical libraries for drug discovery.
Example of a Three-Component Spirooxindole Synthesis
| Isatin Component | Amino Acid | Dipolarophile | Resulting Scaffold |
|---|---|---|---|
| 7-Isopropylisatin | L-Proline | (E)-Chalcone | Spiro[pyrrolizidine-oxindole] |
Synthesis of Fused Heterocyclic Systems
Beyond spirocycles, isatins are precursors for the synthesis of fused heterocyclic systems, where a new ring is annulated onto the isatin core. The Pfitzinger reaction is a classic example, providing a route to quinoline-4-carboxylic acids. wikipedia.orgijsr.net In this reaction, isatin is treated with a base (like potassium hydroxide) and a carbonyl compound containing an α-methylene group. ui.ac.id
The mechanism involves the base-catalyzed hydrolysis of the C2-amide bond in isatin to form an intermediate keto-acid. This intermediate then undergoes condensation with the enolizable carbonyl compound to form an enamine, which subsequently cyclizes and dehydrates to yield the fused quinoline ring system. wikipedia.org The use of 7-isopropylisatin in the Pfitzinger reaction would be expected to yield the corresponding 8-isopropylquinoline-4-carboxylic acid derivative. This transformation demonstrates how the isatin scaffold can be used to build larger, polycyclic aromatic systems.
Spectroscopic and Computational Analysis of 7 Isopropylindoline 2,3 Dione and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are instrumental in verifying the chemical structure and purity of newly synthesized compounds. Each method probes different aspects of the molecule's quantum mechanical states, from nuclear spin to molecular vibrations and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, the exact connectivity and spatial arrangement of atoms can be determined.
For 7-Isopropylindoline-2,3-dione, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring (H4, H5, and H6). Due to their proximity and coupling, they would likely appear as a complex multiplet system, predictable as a doublet, a triplet, and a doublet. The isopropyl group introduces a characteristic pattern: a septet for the single methine proton (-CH) and a doublet for the six equivalent protons of the two methyl groups (-CH₃). The N-H proton of the indole (B1671886) ring is typically observed as a broad singlet, with a chemical shift that is sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. Two signals in the downfield region (155-185 ppm) are characteristic of the C2-amide and C3-ketone carbonyl carbons. The six carbons of the aromatic ring would produce distinct signals, with their chemical shifts influenced by the attached functional groups. The isopropyl group would be identified by two signals in the aliphatic region, corresponding to the methine and methyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H | NH | 10.0 - 11.5 | Broad Singlet |
| ¹H | Aromatic H 4, H 5, H 6 | 7.0 - 7.8 | Multiplets |
| ¹H | -CH (CH₃)₂ | 3.0 - 3.5 | Septet |
| ¹H | -CH(C H₃)₂ | 1.2 - 1.4 | Doublet |
| ¹³C | C 2=O (Amide) | ~158 | - |
| ¹³C | C 3=O (Ketone) | ~183 | - |
| ¹³C | Aromatic C 4, C 5, C 6, C 7, C 3a, C 7a | 115 - 150 | - |
| ¹³C | -C H(CH₃)₂ | 28 - 32 | - |
| ¹³C | -CH(C H₃)₂ | 22 - 25 | - |
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these proton and carbon signals by revealing proton-proton and proton-carbon correlations, respectively.
Vibrational spectroscopy probes the vibrational energy levels of molecules. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a characteristic "fingerprint" based on the molecule's functional groups.
The FT-IR spectrum of this compound is expected to show several key absorption bands. A notable band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the lactam group. The aliphatic C-H stretching vibrations of the isopropyl group would appear just below 3000 cm⁻¹, while the aromatic C-H stretches are expected just above 3000 cm⁻¹. The most intense and characteristic peaks in the spectrum would be the dual carbonyl (C=O) stretching bands. The C3-ketone stretch typically appears at a higher frequency (around 1765 cm⁻¹) than the C2-amide carbonyl stretch (around 1735 cm⁻¹). The region between 1610 cm⁻¹ and 1450 cm⁻¹ would contain absorptions due to the C=C stretching vibrations of the aromatic ring.
Table 2: Predicted Principal FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Lactam | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | Ar-H | 3050 - 3150 | Medium-Weak |
| C-H Stretch (Aliphatic) | Isopropyl C-H | 2870 - 2960 | Medium |
| C=O Stretch (Ketone) | C3=O | ~1765 | Strong |
| C=O Stretch (Amide) | C2=O | ~1735 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1610 | Medium-Strong |
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary data, particularly for non-polar bonds, and aid in a more complete vibrational analysis.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound (C₁₁H₁₁NO₂), the calculated monoisotopic mass is 189.0790 g/mol .
In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecular ion is formed in the mass spectrometer, it can break down into smaller, characteristic fragment ions. The fragmentation of isatin (B1672199) derivatives is well-documented. koreascience.krscispace.com A typical pathway involves the sequential loss of carbon monoxide (CO) molecules. For this compound, the molecular ion ([M]⁺˙ at m/z 189) would be expected to first lose a CO molecule from the C3-ketone position to form an ion at m/z 161. A prominent fragmentation pathway for alkyl-substituted aromatic rings is benzylic cleavage, which is the loss of an alkyl radical to form a stable cation. The loss of a methyl radical (•CH₃) from the isopropyl group would lead to a highly stable secondary benzylic cation at m/z 174, which could be the base peak in the spectrum.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula | Notes |
| 189 | [M]⁺˙ | [C₁₁H₁₁NO₂]⁺˙ | Molecular Ion |
| 174 | [M - CH₃]⁺ | [C₁₀H₈NO₂]⁺ | Loss of a methyl radical (Benzylic cleavage) |
| 161 | [M - CO]⁺˙ | [C₁₀H₁₁NO]⁺˙ | Loss of carbon monoxide |
| 146 | [M - C₃H₇]⁺ | [C₈H₄NO₂]⁺ | Loss of isopropyl radical |
| 133 | [M - CO - CO]⁺˙ | [C₉H₁₁N]⁺˙ | Sequential loss of two CO molecules |
Analysis of these fragmentation pathways provides strong confirmatory evidence for the proposed structure.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The isatin core is a chromophore, meaning it absorbs light in this range. Isatin and its derivatives typically exhibit two main absorption bands. nih.gov A lower-energy, less intense band corresponding to an n→π* transition, often found in the visible region (~400-450 nm), is responsible for the characteristic color of many isatins. At higher energies (shorter wavelengths), more intense bands corresponding to π→π* transitions are observed in the UV region (~250-350 nm). nih.gov
The presence of the electron-donating isopropyl group at the 7-position is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted isatin, due to its effect on the energy levels of the molecular orbitals involved in the transitions.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Nonpolar Solvent
| Transition Type | Expected λmax (nm) | Relative Intensity (ε) |
| n→π | ~420 - 440 | Low |
| π→π | ~290 - 310 | High |
| π→π* | ~250 - 260 | High |
Quantum Chemical and Molecular Modeling Studies
Computational chemistry provides theoretical insight into molecular structure and properties, complementing experimental data and aiding in its interpretation.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are routinely used to predict the most stable three-dimensional geometry of a molecule by finding the lowest energy conformation. For this compound, DFT would be used to calculate optimized bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is invaluable for exploring the electronic properties of a molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption spectrum. A smaller gap generally corresponds to a molecule that is more easily excited, resulting in absorption at longer wavelengths. DFT calculations can also generate a map of the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Finally, DFT methods can be used to simulate spectra. Theoretical vibrational frequencies and NMR chemical shifts can be calculated and compared with experimental results to provide a high level of confidence in the structural assignment. researchgate.net
Table 5: Information Obtainable from DFT Studies on this compound
| Calculated Property | Significance |
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and the most stable 3D structure. |
| HOMO-LUMO Energies | Determines the electronic energy gap, relating to reactivity and UV-Vis absorption. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution and identifies reactive sites. |
| Theoretical Vibrational Frequencies | Correlates with experimental FT-IR and Raman spectra to confirm assignments. |
| Theoretical NMR Chemical Shifts | Aids in the assignment of experimental ¹H and ¹³C NMR signals. |
By integrating these advanced spectroscopic techniques with powerful computational methods, a complete and scientifically rigorous characterization of this compound can be accomplished, providing a solid foundation for any further investigation into its chemical or biological properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
HOMO-LUMO Analysis and Reactivity Indices
The electronic and reactivity properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a larger energy gap signifies higher stability and lower chemical reactivity. researchgate.net This principle is often used to predict the relative bioactivities of compounds, with a lower ΔE often corresponding to greater biological activity. researchgate.net
Several global reactivity descriptors can be calculated from the HOMO and LUMO energies to further quantify the chemical behavior of this compound. These indices provide a theoretical framework for understanding its reactivity. ajchem-a.com
Key Reactivity Indices:
Ionization Potential (I): Represents the energy required to remove an electron from the molecule (I = -EHOMO). researchgate.netresearchgate.net
Electron Affinity (A): The energy released when a molecule accepts an electron (A = -ELUMO). researchgate.netresearchgate.net
Electronegativity (χ): A measure of the molecule's ability to attract electrons (χ = (I + A) / 2). researchgate.netajchem-a.com
Chemical Hardness (η): Indicates the resistance to change in electron distribution (η = (I - A) / 2). A higher value suggests greater stability. irjweb.comresearchgate.net
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), where a higher value indicates greater reactivity. irjweb.comresearchgate.net
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system (μ = -χ). researchgate.net
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons (ω = μ² / 2η). irjweb.comresearchgate.net
The distribution of the HOMO and LUMO orbitals across the molecular structure of this compound reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. The HOMO is typically localized on electron-rich regions, while the LUMO is concentrated on electron-deficient areas. researchgate.net
| Parameter | Value (eV) |
| EHOMO | -6.2967 |
| ELUMO | 1.8096 |
| Energy Gap (ΔE) | 4.4871 |
| Ionization Potential (I) | 6.2967 |
| Electron Affinity (A) | -1.8096 |
| Electronegativity (χ) | 2.24355 |
| Chemical Hardness (η) | 4.05315 |
| Chemical Softness (S) | 0.2467 |
| Chemical Potential (μ) | -2.24355 |
| Electrophilicity Index (ω) | 0.6217 |
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This is crucial for predicting how this compound will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to denote different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-deficient), which are prone to nucleophilic attack. Green represents regions of neutral potential. researchgate.net For a molecule like this compound, the oxygen atoms of the dione (B5365651) group are expected to be electron-rich (red), making them potential sites for hydrogen bonding and interactions with electrophiles.
Ab Initio and Semi-Empirical Methods for Electronic Structure
The electronic structure of this compound can be investigated using a variety of computational chemistry methods, which are broadly categorized as ab initio and semi-empirical.
Ab initio methods , meaning "from first principles," are based on solving the Schrödinger equation without the use of experimental data. wikipedia.org These methods utilize fundamental physical constants to compute the electronic state energies and other properties as a function of nuclear positions. libretexts.org The Hartree-Fock (HF) method is the simplest ab initio approach, which considers the average effect of electron-electron repulsion. wikipedia.org More advanced and computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide a more accurate treatment of electron correlation. researchgate.net While these methods offer high accuracy, their computational cost can be a limiting factor for larger molecules. libretexts.org
Semi-empirical methods offer a computationally less demanding alternative by incorporating some experimental parameters to simplify the calculations. wikipedia.org These methods are also based on the Hartree-Fock formalism but make several approximations, such as neglecting certain two-electron integrals. wustl.edu The use of empirical parameters helps to compensate for these approximations and can include some effects of electron correlation. wikipedia.org While faster, the accuracy of semi-empirical methods is dependent on the molecule under investigation being similar to the molecules used in the parameterization of the method. wikipedia.org
The choice between ab initio and semi-empirical methods for studying this compound depends on the desired balance between accuracy and computational cost. For a detailed and highly accurate understanding of its electronic properties, ab initio methods would be preferred. For larger derivatives or for preliminary investigations, semi-empirical methods can provide valuable insights more efficiently.
Computational Spectroscopy (Prediction of NMR, IR, Raman Spectra)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new derivatives.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). researchgate.net These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the molecular structure. The accuracy of the predicted shifts depends on the level of theory and the basis set used in the computation.
Tautomerism and Conformational Analysis (e.g., Keto-Enol Forms)
Computational chemistry provides a powerful framework for investigating the tautomerism and conformational landscape of this compound. Tautomers are isomers that readily interconvert, typically through the migration of a proton. In the case of indoline-2,3-dione derivatives, keto-enol tautomerism is a key consideration.
The relative stabilities of different tautomeric forms, such as the diketo and various enol forms of this compound, can be determined by calculating their energies using quantum mechanical methods. nih.gov These calculations can be performed in the gas phase and in different solvents to understand how the environment influences the tautomeric equilibrium. sioc-journal.cn The results of these calculations can predict the predominant tautomer under specific conditions.
Conformational analysis involves identifying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. sioc-journal.cn For this compound, this would involve exploring the rotational possibilities of the isopropyl group. By performing a systematic search of the potential energy surface, the various stable conformers can be identified, and their relative energies and populations can be calculated. nih.gov This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with biological targets.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Theoretical Binding Affinity)
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the interactions between a ligand, such as this compound, and a biological target, typically a protein. grafiati.com These methods provide insights into the theoretical binding affinity and the stability of the ligand-target complex.
Molecular Docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. grafiati.com It involves placing the ligand in various positions and orientations within the active site of the target protein and scoring these poses based on their binding energy. nih.gov The results of molecular docking can identify potential binding modes and provide an estimate of the binding affinity. mdpi.com This information is valuable for understanding the mechanism of action and for designing more potent derivatives. Computational studies on pyrrolidine-2,3-dione (B1313883) derivatives have successfully identified novel inhibitors of specific protein complexes. nih.gov
Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of the ligand-target complex over time. biotechrep.ir Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent movements, providing a detailed picture of the complex's flexibility and stability. mdpi.com MD simulations can confirm the stability of the binding pose obtained from docking and can reveal important information about the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. grafiati.com The binding free energy of the complex can also be calculated from MD simulations, offering a more accurate prediction of the binding affinity. mdpi.comnih.gov
Advanced Applications and Future Research Directions
7-Isopropylindoline-2,3-dione as a Versatile Synthetic Building Block
The isatin (B1672199) framework is a privileged scaffold extensively used as a building block for the synthesis of a wide array of heterocyclic compounds, including indoles and quinolines. xisdxjxsu.asiasinocurechem.comresearchgate.net The reactivity of the C3-carbonyl group, in particular, makes it an excellent electrophile for reactions such as aldol (B89426) condensations, Friedel-Crafts reactions, and multicomponent reactions. nih.gov this compound serves as a key starting material for creating structurally diverse molecules.
The presence of the isopropyl group at the 7-position can influence the regioselectivity and stereoselectivity of reactions, offering a pathway to compounds that might be inaccessible from unsubstituted isatin. For instance, N-substituted isatins, including N-isopropylisatin, have been used in Ugi four-center three-component reactions to produce oxindole-based β-lactams. nih.gov Furthermore, reactions involving the C3-carbonyl group lead to the formation of 3-substituted-3-hydroxy-2-oxindoles, which are prominent frameworks in many natural products and pharmacologically active compounds. researchgate.net The versatility of the isatin core allows for modifications at the aryl ring, the nitrogen atom, and the C2/C3 carbonyls, leading to a vast library of biologically important derivatives. nih.gov
| Reactant/Reaction Type | Resulting Heterocyclic System | Significance | Reference |
|---|---|---|---|
| Ugi Four-Center Three-Component Reaction | Oxindole-based β-lactams | Core structures in antibiotic chemistry. | nih.gov |
| Aldol Condensation with Ketones | 3-Substituted-3-hydroxy-2-oxindoles | Important intermediates in drug development. | researchgate.netrsc.org |
| Pfitzinger Reaction | Quinolines | Scaffolds with broad biological activities. | researchgate.net |
| Reaction with Hydrazine (B178648) Hydrate (B1144303) | Isatin-hydrazones | Precursors for further functionalization. | acs.orgnih.gov |
| Condensation with 2-benzimidazolylacetonitrile | Benzimidazole-containing dyes | Used as disperse dyes for synthetic fibers. | google.com |
Role in the Design and Synthesis of Advanced Organic Materials
The unique photophysical and chemical properties of the indoline-2,3-dione core make it an attractive component for the development of advanced organic materials. Its derivatives have found applications as chemosensors, dyes, and components in nanomaterials.
Development of Chemosensors and Sensing Platforms
Isatin derivatives are increasingly explored as chemosensors for detecting various ions due to their ability to exhibit colorimetric and fluorescent changes upon binding. bohrium.comnih.gov The acidic NH group and the carbonyl functionalities can act as binding sites for both cations and anions. bohrium.comresearchgate.net While research specifically detailing this compound as a chemosensor is limited, the broader isatin family has demonstrated significant potential.
Indole-based chemosensors have been developed for a range of metal ions, including Fe³⁺, Hg²⁺, and Zn²⁺. researchgate.netresearchgate.netnih.govmdpi.com The sensing mechanism often involves coordination between the metal ion and the amide and carbonyl functional groups of the isatin molecule, leading to a detectable change in the UV-Vis absorption or fluorescence spectrum. researchgate.netresearchgate.net For example, unsubstituted 1H-indole-2,3-dione has been shown to selectively detect Fe³⁺ ions through a notable enhancement of its absorption peaks. researchgate.net Isatin-based Schiff bases have also been engineered to act as dual-function chemosensors for ions like Fe³⁺ and Ru³⁺, with low detection limits. doi.org The incorporation of the isopropyl group could modulate the electronic properties and steric environment of the binding pocket, potentially enhancing selectivity and sensitivity for specific analytes.
| Isatin Derivative Type | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Unsubstituted 1H-Indole-2,3-dione | Fe³⁺ | Absorption peak enhancement | researchgate.net |
| Isatin Schiff Base | Fe³⁺, Ru³⁺ | Turn-off fluorescence and colorimetric change | doi.org |
| Isatin Schiff Base | AsO₂⁻, Hg²⁺ | Colorimetric and UV-Vis changes | bohrium.com |
| Triazole Appended Isatin | Ag⁺ | Colorimetric change and absorption red shift | researchgate.net |
| Indole-based Sensor | Hg²⁺ | Fluorescence quenching | nih.gov |
Applications in Dye and Pigment Chemistry
Historically, isatin has been a cornerstone in the dye industry, most famously as the oxidation product of indigo (B80030). biomedres.ussinocurechem.com Its derivatives are known for their vibrant colors and stability, making them suitable for use as dyes and pigments. sinocurechem.com Isatin derivatives are utilized as disperse dyes, which are water-insoluble colorants applied to synthetic fibers like polyester (B1180765). google.com
The synthesis of such dyes often involves the condensation of an N-substituted isatin with another heterocyclic compound. For instance, condensing N-alkylisatins with 2-benzimidazolylacetonitrile yields dyes that produce yellow-green to orange shades on polyester fibers, exhibiting excellent light and washing fastness. google.com The specific substituents on the isatin ring, such as the 7-isopropyl group, can tune the final color and properties of the dye by altering the electronic structure and intramolecular charge transfer characteristics of the molecule.
Integration into Nanomaterials and Nanocomposites
The functionalization of nanomaterials with organic molecules like isatin derivatives can impart new properties and create advanced hybrid materials. Isatin-based compounds have been immobilized on nanocarriers, such as C60 fullerene derivatives, to potentially enhance biological activity while reducing toxicity. researchgate.net
Another approach involves supporting isatin complexes on magnetic nanoparticles. For example, a copper-isatin complex supported on functionalized Fe₃O₄ nanoparticles has been prepared and used as a novel, reusable magnetic catalyst. researchgate.net This demonstrates the potential for integrating this compound into nanocomposites, where the isatin moiety can act as a ligand for metal catalysts or as a functional component, while the nanoparticle provides a high surface area and easy separability.
Catalytic Applications of Indoline-2,3-dione Derivatives
While isatins are often the substrates in catalytic reactions, their derivatives can also function as organocatalysts. Organocatalysis offers a metal-free alternative for asymmetric synthesis. researchgate.net Isatin derivatives have been employed in reactions like the hetero-Diels–Alder (HDA) reaction, a powerful tool for constructing chiral heterocyclic skeletons. rsc.org
In such systems, an amino acid co-catalyst can activate the isatin substrate (acting as a dienophile) through hydrogen bonding, while a primary amine organocatalyst reacts with an enone to generate the diene species. rsc.org The development of simple, efficient catalyst systems is a key area of research. rsc.org The substitution pattern on the isatin ring, including at the 7-position, can significantly impact the yield and enantioselectivity of these organocatalytic reactions, suggesting that this compound could be a valuable substrate for developing highly selective transformations. rsc.org
Emerging Methodologies in this compound Synthesis and Reactivity
Classical methods for synthesizing isatins, such as the Sandmeyer, Stolle, and Gassman procedures, often require harsh conditions or produce mixtures of regioisomers. biomedres.usnih.govresearchgate.net Consequently, there is ongoing research into developing more efficient, environmentally benign, and regioselective synthetic routes.
Recent advancements include metal-free methods, such as the I₂–DMSO promoted intramolecular oxidative cyclization of 2-amino acetophenones to produce N-alkylated and N-arylated isatins. dergipark.org.trdergipark.org.tr Another modern approach is the oxidation of indole (B1671886) derivatives using O₂ as the oxidant in the presence of a photosensitizer. nih.gov For 7-substituted isatins, regioselective synthesis remains a challenge. One improved method involves the reaction of an ortho-lithiated, protected aniline (B41778) derivative with diethyl oxalate, followed by hydrolytic deprotection and cyclization to furnish the desired isatin. researchgate.net The synthesis of an epoxy-functionalized isatin derivative via a one-pot reaction represents another novel approach to creating new isatin-based scaffolds. mdpi.comnih.gov These emerging methodologies provide more sustainable and versatile access to specifically substituted isatins like this compound, facilitating further exploration of their advanced applications.
Table of Compounds
| Compound Name |
|---|
| This compound |
| N-isopropylisatin |
| Indoline-2,3-dione (Isatin) |
| 1H-indole-2,3-dione |
| Quinoline (B57606) |
| Oxindole (B195798) |
| 3-Substituted-3-hydroxy-2-oxindole |
| 2-benzimidazolylacetonitrile |
| N-ethylisatin |
| N-butylisatin |
| N-cyanethylisatin |
| N-benzylisatin |
| 5-nitro-N-butylisatin |
| 4-chloroisatin |
| 4-bromoisatin |
| 4-methylisatin |
| 4,7-dichloroisatin |
| Diethyl oxalate |
Continuous Flow Synthesis Optimization
Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, superior reproducibility, and facile scalability. These benefits are particularly relevant for the synthesis and derivatization of complex molecules like this compound.
The application of continuous flow processes to isatin chemistry has been successfully demonstrated, particularly in organocatalytic aldol reactions. For instance, the synthesis of enantioenriched 3-substituted-3-hydroxyoxindoles from various isatin derivatives has been efficiently conducted in a continuous flow setup. researchgate.net This methodology could be adapted for this compound to produce chiral 3-hydroxy-7-isopropyloxindole derivatives, which are valuable precursors for bioactive compounds.
Future research in this area should focus on optimizing reaction conditions such as temperature, residence time, and catalyst loading to maximize yield and enantioselectivity for derivatives of this compound. The integration of in-line purification and real-time reaction monitoring would further enhance the efficiency and appeal of continuous flow methodologies for the industrial-scale production of these compounds.
| Parameter | Optimized Condition for Isatin Derivatives researchgate.net | Potential Starting Point for this compound |
| Catalyst | L-leucinol | L-leucinol or other chiral organocatalysts |
| Solvent | Toluene | Toluene or other non-polar solvents |
| Temperature | 40-60 °C | 40-70 °C |
| Residence Time | 12 hours | 8-16 hours |
| Reactant Ratio | 1:150 to 1:600 (Isatin:Ketone) | To be optimized |
This interactive table presents established conditions for related isatin compounds and suggests potential starting parameters for the optimization of continuous flow reactions involving this compound.
Electrocatalytic Transformations
Electrocatalysis provides a green and efficient alternative to conventional chemical synthesis, often avoiding the need for harsh reagents and simplifying product isolation. The electrochemical behavior of the isatin scaffold has been a subject of investigation, revealing its capacity for both oxidative and reductive transformations.
Studies on the electrochemical synthesis of isatin derivatives have shown that intramolecular C-H/N-H coupling of 2'-aminoacetophenones can be achieved with high efficiency using electrocatalysis. researchgate.netrsc.org This suggests a potential electrochemical route to this compound itself from a suitably substituted 2'-aminoacetophenone (B46740) precursor. Furthermore, the electrochemical reduction of isatin derivatives, such as isatin-thiosemicarbazones, has been explored, demonstrating the stepwise reduction of the carbonyl groups and other functionalities. ias.ac.in
For this compound, future research could explore its electrocatalytic reduction to form 7-isopropyloxindole or 7-isopropyldihydroxyindole, compounds with potential biological activities. The influence of the electron-donating isopropyl group at the 7-position on the reduction potentials compared to unsubstituted isatin would be a key area of investigation. Electrocatalytic oxidation could also be explored for C-H functionalization or polymerization applications.
| Transformation Type | Substrate Example | Product Type | Potential Application for this compound |
| Oxidative Cyclization | 2'-Aminoacetophenones researchgate.net | Isatins | Synthesis of this compound |
| Reductive Conversion | Isatin-thiosemicarbazones ias.ac.in | 3-Aminoindolin-2-one derivatives | Selective reduction to 7-isopropyloxindole or related compounds |
| Functionalization | Isatin Derivatives abechem.com | Substituted Isatins | Electrocatalytic C-H activation for further derivatization |
This interactive table summarizes known electrocatalytic transformations of isatin-related compounds and proposes future research directions for this compound.
Photochemical Reactions and Photo-Induced Processes
The presence of two carbonyl groups in the isatin core of this compound makes it an excellent candidate for photochemical transformations. Photo-induced reactions of α-diketones, such as N-acetylisatin, have been shown to undergo various cycloaddition reactions, including [2+2], [4+2], and [4+4] pathways, when irradiated in the presence of alkenes or alkynes. mdpi.com
The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is a well-established method for the synthesis of oxetanes. It is plausible that this compound could undergo selective [2+2] cycloaddition at its C3-carbonyl group with various alkenes upon photoirradiation. researchgate.net The regioselectivity and stereoselectivity of such reactions would be of significant interest. These photochemical cycloadditions could provide rapid access to complex, strained heterocyclic systems that are difficult to synthesize by other means. libretexts.orgyoutube.com
Future research should focus on exploring the scope of photochemical reactions with this compound, including its reactivity with different classes of unsaturated compounds. The influence of the isopropyl group on the excited state properties and reaction pathways will be a crucial aspect to investigate. Time-resolved spectroscopy and computational studies could provide valuable insights into the reaction mechanisms.
| Reaction Type | Reactant Partner | Product Type | Potential Outcome for this compound |
| [2+2] Cycloaddition | Alkenes (e.g., Styrenes) researchgate.net | Spiro-oxetanes | Synthesis of novel spirocyclic heterocyclic compounds |
| [4+2] Cycloaddition | Dienes | Dioxin-fused indoles | Formation of complex polycyclic structures |
| Intramolecular Cyclization | If bearing an appropriate unsaturated side chain | Fused-ring systems | Access to novel, constrained molecular architectures |
This interactive table outlines potential photochemical reactions of this compound based on the known reactivity of similar α-diketones.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
